molecular formula C25H26N4O2 B2788329 Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- CAS No. 57499-57-7

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-

Cat. No.: B2788329
CAS No.: 57499-57-7
M. Wt: 414.509
InChI Key: KFOVPQKZZGBOCL-WGOQTCKBSA-N
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Description

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: is a complex organic compound with the molecular formula C16H26O d-limonene , a naturally occurring chemical found in the peels of citrus fruits such as oranges, lemons, and limes[_{{{CITATION{{{2{Cas 57499-57-7,1-[1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem](https://www.lookchem.com/casno57499-57-7.html). This compound is widely used in the flavor and fragrance industry due to its pleasant, fresh, and citrusy aroma[{{{CITATION{{{_2{Cas 57499-57-7,1-1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Major Products Formed

    • Oxidation: : d-limonene oxide

    • Reduction: : d-limonene alcohol

    • Substitution: : Various derivatives depending on the introduced functional group

    Scientific Research Applications

    Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: has a wide range of applications in scientific research:

    Properties

    IUPAC Name

    1-[1,6-dimethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H26O/c1-12(2)7-6-8-15-9-10-16(5,14(4)17)13(3)11-15/h7,9,13H,6,8,10-11H2,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QKKSNZVRCDPKTC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(=CCC1(C)C(=O)C)CCC=C(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H26O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1041924
    Record name 1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1041924
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    234.38 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    57499-57-7
    Record name 1-[1,6-Dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]ethanone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=57499-57-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-(1,6-Dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl)ethanone
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499577
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethanone, 1-[1,6-dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1041924
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-[1,6-dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.229
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name 1-(1,6-DIMETHYL-4-(4-METHYL-3-PENTEN-1-YL)-3-CYCLOHEXEN-1-YL)ETHANONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4PJ4QZ0KO
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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